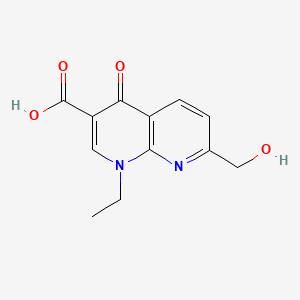

7-Hydroxynalidixic acid

Description

Structure

3D Structure

Properties

CAS No. |

3759-18-0 |

|---|---|

Molecular Formula |

C12H12N2O4 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18) |

InChI Key |

FRJDYPGZHOEEKU-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |

Other CAS No. |

3759-18-0 |

Synonyms |

7-(hydroxymethyl)nalidixic acid 7-hydroxymethylnalidixic acid 7-hydroxynalidixic acid 7-hydroxynalidixic acid, monosodium salt |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of 7 Hydroxynalidixic Acid

Chemical Synthesis Pathways of 7-Hydroxynalidixic Acid

The primary route for the chemical synthesis of this compound involves the direct hydroxylation of its parent compound, nalidixic acid. ontosight.aievitachem.com

The conversion of nalidixic acid to this compound is achieved by introducing a hydroxyl group at the 7-position of the quinolone ring. ontosight.ai One documented method involves the use of a hydroxylating agent, such as a peracid, to facilitate this transformation. ontosight.ai Following the hydroxylation step, the resulting this compound can be treated with sodium hydroxide (B78521) to form its monosodium salt, a form which enhances its water solubility for applications in aqueous solutions and culture media. ontosight.ai

While detailed, specific protocols for chemical synthesis are not extensively published, the process generally involves the reaction of nalidixic acid with a suitable hydroxylating agent under controlled conditions. The selection of the hydroxylating agent and reaction conditions is crucial for achieving the desired conversion. ontosight.aiontosight.ai

Optimizing the synthesis of chemical compounds is a key focus in process chemistry to maximize product yield and ensure high purity, which is crucial for both research and potential therapeutic applications. Methodologies like Design of Experiments (DoE) are extensively used to study the effects of various reaction parameters, such as temperature, reaction time, and reagent concentrations, on the yield and purity of the final product. nih.gov For instance, in related synthesis campaigns, it has been shown that adjusting factors like temperature and residence times can significantly increase the yield of a desired product, although sometimes at the cost of increased impurity formation. nih.gov

For this compound, purification of the synthesized compound is a critical step. Recrystallization is a common method for purifying solid organic compounds. For the parent compound, nalidixic acid, crystallization from solvents like water or ethanol (B145695) is a known purification method. chemicalbook.com Similar techniques would be applicable to purify this compound, likely involving solvents in which its solubility varies significantly with temperature. High-performance liquid chromatography (HPLC) is another powerful technique used for both the analysis and purification of such compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts. nih.gov

Hydroxylation Methodologies for Nalidixic Acid Conversion

Biosynthetic Formation of this compound

In biological systems, this compound is formed as a major metabolite of nalidixic acid, primarily in the liver. chemicalbook.cominvivochem.com This biotransformation is a key aspect of the pharmacokinetics of nalidixic acid.

The metabolic pathway involves the hydroxylation of the methyl group at the 7-position of the nalidixic acid molecule. nih.gov This primary metabolite can then undergo further biotransformation, including conjugation to form inactive glucuronides or oxidation to 7-carboxynalidixic acid. chemicalbook.comnih.gov

Metabolic Fate of Nalidixic Acid in Humans

| Metabolic Pathway | Percentage of Administered Dose | Resulting Compound |

|---|---|---|

| Hydroxylation | ~40% nih.gov | This compound (active) chemicalbook.comnih.gov |

This table summarizes the primary metabolic pathways of nalidixic acid in humans based on available data.

The hydroxylation of nalidixic acid is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of drugs and other xenobiotics. uomustansiriyah.edu.iqglobalrph.com These heme-containing isozymes are predominantly located in the liver and gastrointestinal tract. uomustansiriyah.edu.iq

While the specific CYP isozyme responsible for the hydroxylation of nalidixic acid is not always explicitly stated, the CYP1A2 enzyme is known to be involved in the metabolism of nalidixic acid. drugbank.comaustinpublishinggroup.com The CYP enzyme system, particularly families CYP1, CYP2, and CYP3, is responsible for the majority of human drug metabolism. uomustansiriyah.edu.iq The activity of these enzymes can vary between individuals, leading to differences in drug metabolism rates. drugbank.comuomustansiriyah.edu.iq

Enzymatic Pathways in Biological Systems

Chemical Modification and Analog Generation

The chemical structure of nalidixic acid has been a template for the development of numerous quinolone antibiotics with improved properties. journalirjpac.commdpi.com Modifications to the core structure, including the generation of derivatives from its metabolites like this compound, represent a strategy for creating new chemical entities with potentially enhanced or novel activities. ontosight.aijournalirjpac.com

Research has explored the synthesis of various nalidixic acid derivatives by modifying different parts of the molecule. journalirjpac.comulisboa.pt For example, linking nalidixic acid to other chemical moieties, such as amino acids or other heterocyclic systems, has been investigated to produce compounds with new biological profiles. mdpi.com Similarly, the hydroxyl group in this compound offers a reactive site for further chemical derivatization. This could involve esterification, etherification, or conjugation to other molecules to alter properties such as solubility, stability, or biological target affinity. While specific examples of large-scale analog generation from this compound are not widely reported in the provided results, the principles of medicinal chemistry support this as a viable approach for drug discovery. journalirjpac.com The synthesis of metal complexes with nalidixic acid has also been explored to create compounds with different therapeutic properties, a strategy that could theoretically be extended to its hydroxylated metabolite. nih.gov

Synthesis of this compound Derivatives for Structure-Activity Studies

The synthesis of derivatives of this compound is pivotal for understanding how modifications to its structure influence its biological activity. The primary focus of derivatization is often the C-7 position, where the hydroxymethyl group resides. nih.gov This position has been extensively studied across the broader quinolone class, and the principles derived from this research are applicable to this compound. nih.govphiladelphia.edu.jo

The hydroxymethyl group at the C-7 position of this compound can be chemically modified to introduce a variety of substituents. These modifications are crucial for exploring the structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity.

One common approach involves the conversion of the primary alcohol of the hydroxymethyl group into other functional groups. For instance, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid. The resulting 2-amino-1,8-naphthyridine-7-carboxaldehyde can serve as a precursor for the formation of Schiff bases.

Further derivatization can be achieved by esterification or etherification of the hydroxyl group. Esterification can be carried out using various acyl chlorides or carboxylic anhydrides in the presence of a suitable base. For example, esterification of nalidixic acid itself has been achieved using dicyclohexylcarbodiimide (B1669883) (DCCD) or ethyl chloroformate. scienceopen.com A similar approach could be applied to the hydroxyl group of this compound to generate a library of ester derivatives.

The introduction of different substituents at the C-7 position has been shown to have a significant impact on the antibacterial spectrum and potency of quinolones. nih.gov For instance, the introduction of piperazine (B1678402) or pyrrolidine (B122466) moieties at this position is known to enhance activity against Gram-positive bacteria. nih.gov While direct substitution on the hydroxymethyl group is one route, another strategy involves the synthesis of nalidixic acid analogues with different C-7 substituents from earlier intermediates in the synthetic pathway.

Table 1: Examples of C-7 Substitutions on the Quinolone Scaffold and Their General Effect on Activity

| C-7 Substituent | General Effect on Antibacterial Activity |

| Piperazine | Increased activity against Gram-negative bacteria, particularly P. aeruginosa. philadelphia.edu.jo |

| Alkylated Piperazine | Lower CNS side effects compared to unsubstituted piperazine. philadelphia.edu.jo |

| Aminopyrrolidine | Increased activity against Gram-positive bacteria. philadelphia.edu.jo |

| Bulky Groups | Can reduce bacterial efflux, potentially preventing resistance. philadelphia.edu.jo |

| Halogen (F or Cl) | Improves activity against Gram-negative bacteria and anaerobes. philadelphia.edu.jo |

These general trends from the broader quinolone class provide a rational basis for the design and synthesis of novel this compound derivatives with potentially improved pharmacological profiles.

Stereochemical Considerations in this compound Synthesis

While this compound itself does not possess a chiral center at the C-7 position due to the nature of the hydroxymethyl substituent, stereochemistry can play a crucial role in the synthesis and activity of its derivatives or other quinolone analogues. The introduction of chiral centers can lead to enantiomers with significantly different biological activities and pharmacokinetic profiles.

The asymmetric synthesis of quinolone derivatives has become an area of intense research. nih.gov Chiral catalysts, such as chiral phosphoric acids, have been employed to achieve enantioselective synthesis of 2,3-dihydro-4-quinolones through intramolecular aza-Michael addition reactions. nih.gov These chiral building blocks can then be used to prepare a variety of enantiomerically pure quinolone analogues.

For quinolones with a substituent at the C-7 position that creates a chiral center, the stereochemistry of that center can be critical for activity. For example, in the case of ofloxacin, the (S)-enantiomer (levofloxacin) is significantly more active than the (R)-enantiomer. philadelphia.edu.jo This highlights the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer.

Several strategies can be employed to achieve stereocontrol in the synthesis of quinolone derivatives:

Use of Chiral Starting Materials: Synthesizing quinolones from enantiomerically pure precursors is a common approach.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in key bond-forming reactions. beilstein-journals.org For instance, enantioselective [2 + 2] photocycloaddition reactions of 2(1H)-quinolones have been achieved using visible light and a chiral thioxanthone catalyst. acs.org

In the context of this compound, while the hydroxymethyl group is achiral, the introduction of a chiral substituent at this position, or at other positions on the naphthyridine ring, would necessitate careful consideration of stereoselective synthetic methods. The development of such methods is crucial for the rational design of new, more effective, and safer quinolone-based therapeutic agents.

Table 2: Common Chiral Substituents at C-7 in Quinolones

| Chiral Substituent | Example Quinolone |

| 3-Aminopyrrolidine | Tosufloxacin |

| 7-Amino-5-azaspiro[2.4]heptan-5-yl | Gemifloxacin |

| (S)-2-Methylpiperazine | Levofloxacin |

The synthesis of these chiral side chains and their stereoselective introduction onto the quinolone scaffold are key challenges in the development of new quinolone antibiotics.

Metabolic Pathways and Biotransformation of 7 Hydroxynalidixic Acid

In Vivo Formation and Disposition of 7-Hydroxynalidixic Acid

Role of Hepatic Metabolism in this compound Generation

The liver is the principal site for the metabolism of nalidixic acid. drugbank.comrwandafda.gov.rw The conversion to this compound occurs in the liver, where approximately 30% of an administered dose is metabolized to this active form. drugbank.comrwandafda.gov.rwpharmacompass.com This hydroxylation reaction is a key step in the metabolic cascade of the parent drug. nih.gov Studies using isolated liver microsomes have confirmed the liver's role in this conversion. nih.gov

The formation of this compound is catalyzed by hepatic microsomal enzymes. nih.gov The kinetics of this conversion generally follow the Michaelis-Menten model in several species, indicating a classic enzyme-mediated process. nih.gov

Comparative Metabolic Profiles in Different Organisms (e.g., Mammalian vs. Reptilian Models)

Significant species-specific differences exist in the hepatic metabolism of nalidixic acid to this compound. nih.gov In vitro studies with liver microsomes have revealed a hierarchy of metabolic activity among common laboratory animals. The rate of formation of this compound was highest in monkeys, followed in descending order by rabbits, mice, rats, dogs, and cats. nih.gov

Interestingly, in some species like the cat, dog, mouse, and rabbit, an alternative metabolite, 6-hydroxynalidixic acid, is also formed. nih.gov In cats, this alternative pathway is predominant. nih.gov

A notable contrast is observed in reptilian models. The turtle Pseudemys scripta elegans metabolizes nalidixic acid to this compound, similar to mammals. tandfonline.comresearchgate.net However, a key difference lies in the subsequent conjugation step. While humans extensively glucuronidate both nalidixic acid and its 7-hydroxy metabolite, this conjugation pathway is absent in the turtle. tandfonline.comresearchgate.nettandfonline.com

Comparative Hepatic Microsomal Activity for this compound Formation

| Organism | Relative Metabolic Activity | Additional Metabolites Noted |

|---|---|---|

| Monkey | Highest | Not specified |

| Rabbit | High | 6-hydroxynalidixic acid |

| Mouse | Moderate | 6-hydroxynalidixic acid |

| Rat | Moderate | Not specified |

| Dog | Low | 6-hydroxynalidixic acid |

| Cat | Lowest | 6-hydroxynalidixic acid (major) |

| Turtle (Pseudemys scripta elegans) | Present | 7-carboxynalidixic acid |

Subsequent Biotransformation and Elimination Pathways

Following its formation, this compound undergoes further metabolic changes that facilitate its excretion from the body. These pathways primarily involve oxidation and conjugation reactions.

Oxidation to 7-Carboxynalidixic Acid

A subsequent metabolic step for this compound is its oxidation to 7-carboxynalidixic acid. nih.govtandfonline.comresearchgate.net This metabolite is considered inactive. japsonline.com While this compound is readily detected in plasma, 7-carboxynalidixic acid is typically not found in plasma, despite accounting for a significant portion of the total drug excreted in urine (approximately 25%). nih.gov This suggests a rapid formation and elimination process, possibly within the kidney. scispace.com In the turtle, this oxidation pathway is also present, converting the hydroxylated intermediate into the carboxylic acid derivative. tandfonline.comresearchgate.net

Conjugation Reactions (e.g., Glucuronidation) and Species-Specific Differences

Conjugation with glucuronic acid is a major pathway for the elimination of both nalidixic acid and this compound in humans. nih.gov Approximately 57% of the 7-hydroxy metabolite is glucuronidated before excretion. nih.gov This process renders the molecule more water-soluble, aiding its renal clearance.

As previously noted, significant species differences exist in glucuronidation. rsc.orgnih.gov In humans, a substantial portion of both the parent drug and its hydroxylated metabolite are conjugated with glucuronic acid. nih.govtandfonline.com In contrast, the turtle lacks this glucuronidation pathway for both nalidixic acid and this compound. tandfonline.comresearchgate.nettandfonline.com The variability in glucuronidation activity across different animal species is a well-documented phenomenon in drug metabolism. researchgate.netmdpi.com

Metabolic Fate of this compound in Humans

| Metabolic Pathway | Resulting Metabolite | Percentage of Metabolite Undergoing Pathway | Notes |

|---|---|---|---|

| Oxidation | 7-Carboxynalidixic acid | Not specified in plasma | Accounts for ~25% of total urinary metabolites. nih.gov |

| Glucuronidation | This compound glucuronide | ~57% | Facilitates renal excretion. nih.gov |

| Direct Excretion | This compound (unchanged) | ~32% | Excreted in the urine. nih.gov |

Enzymatic Characterization of this compound Metabolism

The enzymes responsible for the metabolism of nalidixic acid and its derivatives are key to understanding its biotransformation. The initial hydroxylation of nalidixic acid to this compound is carried out by hepatic microsomal enzymes, with cytochrome P450 being a likely participant. nih.govontosight.ai

The subsequent oxidation of this compound to 7-carboxynalidixic acid is also an enzyme-mediated process. While the specific enzymes have not been fully characterized in the provided literature, the conversion is a recognized metabolic step. nih.gov

The glucuronidation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs). rsc.orgnih.gov These enzymes are crucial for the conjugation reactions that prepare the metabolite for elimination. nih.gov The expression and function of UGTs can vary significantly between species, which explains the observed differences in glucuronidation patterns between humans and other animals like the turtle. nih.gov

Molecular Mechanisms of Action of 7 Hydroxynalidixic Acid

Interaction with Bacterial DNA Topoisomerases

The core mechanism of 7-hydroxynalidixic acid involves the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. ontosight.aiontosight.ai These enzymes are vital for managing the topological state of bacterial DNA, a process essential for replication, transcription, and repair. ontosight.ai The compound reversibly binds to these enzymes, but does so in a way that traps them in a transient phase of their action, leading to lethal consequences for the bacterium. drugbank.comevitachem.comsmolecule.com

DNA gyrase, a type II topoisomerase, is a primary target of this compound in many Gram-negative bacteria. antiinfectivemeds.comwikipedia.org The enzyme's function is to introduce negative supercoils into the bacterial DNA, a crucial step for relieving the torsional stress that builds up during DNA replication. wikipedia.org

This compound does not bind to the enzyme alone but rather to the complex formed between DNA gyrase and the bacterial DNA. nih.gov This interaction stabilizes a transient intermediate state in which the DNA is cleaved across both strands. nih.gov This action prevents the subsequent re-ligation of the DNA strands, effectively creating a stable, cleaved complex. This formation of cleavage complexes halts the DNA replication machinery. wikipedia.org The binding pocket for quinolones on DNA gyrase is thought to involve regions of both the GyrA and GyrB subunits, which interact with different parts of the drug molecule. nih.gov

In addition to DNA gyrase, this compound also inhibits DNA topoisomerase IV. ontosight.aiontosight.ai This enzyme is structurally and functionally similar to DNA gyrase and is primarily responsible for decatenating (unlinking) daughter chromosomes after a round of replication. Inhibition of topoisomerase IV prevents the proper segregation of newly replicated chromosomes into daughter cells, which is also a bactericidal event. ontosight.ai While both enzymes are targeted, their susceptibility to quinolone antibiotics can vary between different bacterial species. The dual targeting of both DNA gyrase and topoisomerase IV contributes to the potent antibacterial activity of the compound. ontosight.ai

Binding to DNA Gyrase (Type II Topoisomerase)

Impact on Nucleic Acid Synthesis and Cellular Processes

The inhibition of topoisomerase enzymes has immediate and profound effects on the synthesis of nucleic acids and, consequently, on other vital cellular functions like protein synthesis.

The most direct and immediate consequence of the action of this compound is the specific and potent inhibition of bacterial DNA replication. wikipedia.orgnih.govnih.gov By trapping DNA gyrase and topoisomerase IV in a cleaved complex with DNA, the compound creates a physical barrier that blocks the progression of the replication fork. This effectively and reversibly halts the synthesis of new DNA. wikipedia.org

Research on the parent compound, nalidixic acid, which acts through its active 7-hydroxy metabolite, demonstrated a rapid and specific cessation of DNA synthesis. Studies using radiolabeled precursors showed significant inhibition of DNA synthesis within minutes of exposure, while the synthesis of RNA and protein continued, indicating that DNA synthesis is the primary target. nih.govnih.gov

| Concentration of Nalidixic Acid | Exposure Time | Inhibition of DNA Synthesis (Thymidine Incorporation) | Source |

|---|---|---|---|

| 3.0 µg/ml | 90 min | 30% to 40% | nih.gov |

| 10 µg/ml | 90 min | 72% | nih.gov |

This compound also interferes with the synthesis of bacterial RNA. drugbank.comsmolecule.com This effect is believed to be a secondary consequence of the drug's interaction with DNA. drugbank.comsmolecule.comhmdb.ca By binding strongly and reversibly to bacterial DNA, the compound can disrupt the process of transcription, where the DNA template is read to synthesize RNA molecules. drugbank.comsmolecule.com Studies on its parent compound showed that the inhibition of RNA synthesis is less immediate and less pronounced than the inhibition of DNA synthesis, occurring only after more prolonged exposure to the drug. nih.govnih.gov

The synthesis of proteins is also modulated by this compound, an effect that is considered a downstream consequence of its primary actions on DNA and RNA. drugbank.comsmolecule.com Since protein synthesis relies on the availability of messenger RNA (mRNA) transcripts from the DNA, the interference with DNA replication and RNA synthesis ultimately leads to a reduction in protein production. pharmacompass.com As with RNA synthesis, this effect is not immediate. Research demonstrated that significant inhibition of protein synthesis only occurred after a considerable delay compared to the rapid halt of DNA synthesis. nih.govnih.gov

| Cellular Process | Radiolabeled Precursor | Inhibition after 60 min Exposure | Source |

|---|---|---|---|

| RNA Synthesis | C¹⁴-labeled uracil | 21% | nih.gov |

| Protein Synthesis | C¹⁴-labeled l-arginine | 28% | nih.gov |

Interference with Bacterial RNA Synthesis

Structure-Activity Relationships Governing Molecular Interaction

The interaction of this compound with its primary bacterial targets, DNA gyrase and topoisomerase IV, is a complex process governed by specific structural features of the molecule. The structure-activity relationship (SAR) of quinolone antibiotics, the class to which this compound belongs, has been extensively studied, providing a framework to understand its molecular interactions.

Identification of Key Structural Moieties for Target Binding

The antibacterial efficacy of this compound is intrinsically linked to its molecular structure, which features several key moieties essential for binding to the DNA-enzyme complex. These structural components work in concert to inhibit the catalytic activity of DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death.

The fundamental pharmacophore required for the antibacterial activity of quinolones is the bicyclic 4-pyridone ring with a 3-carboxylic acid group. brieflands.com This core structure is responsible for the primary interactions with the target enzymes. The 1,8-naphthyridine (B1210474) ring system present in this compound is a key component for its antibacterial activity. researchgate.net

Detailed structural and molecular modeling studies on various quinolones have elucidated the critical interactions:

The Carboxylic Acid and Carbonyl Groups: The C3-carboxylic acid and C4-carbonyl groups are crucial for binding to the DNA gyrase. nih.gov They participate in the formation of a water-metal ion bridge, typically involving a magnesium ion (Mg²⁺), which connects the drug to specific amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase. nih.govnih.gov Key residues often involved in this interaction include a serine and an acidic residue (aspartate or glutamate). nih.gov

The N1-Ethyl Group: The ethyl group at the N1 position contributes to the hydrophobic interactions within the binding pocket of the enzyme-DNA complex. oup.com This substituent is considered a potent modification at this position. oup.com

The 7-Hydroxymethyl Group: While the parent molecule, nalidixic acid, possesses a methyl group at the C7 position, this compound features a hydroxymethyl group. researchgate.net Substituents at the C7 position of the quinolone ring are known to influence the potency and spectrum of activity. nih.govresearchgate.net The introduction of a hydroxyl group can potentially alter the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net Specifically, a hydroxyl group can increase the electron density at the metal coordination site and may participate in additional hydrogen bonding interactions within the binding pocket, potentially influencing the stability of the drug-target complex. tandfonline.com Studies on other quinolones have shown that modestly sized additions at this position, such as a hydroxyl group, can markedly increase in vitro activity against certain bacteria. oup.com

The following table summarizes the key structural moieties of this compound and their recognized roles in target binding, based on research on the broader quinolone class.

| Structural Moiety | Position | Role in Target Binding |

| 1,8-Naphthyridine Ring | Core Scaffold | Essential for antibacterial activity; forms the basic structure for interaction. researchgate.net |

| Carboxylic Acid | C3 | Crucial for binding to DNA gyrase via a water-metal ion bridge. nih.gov |

| Carbonyl Group | C4 | Participates in the water-metal ion bridge for target binding. nih.gov |

| Ethyl Group | N1 | Contributes to hydrophobic interactions within the binding pocket. oup.com |

| Hydroxymethyl Group | C7 | Influences potency and pharmacokinetic properties; may form additional hydrogen bonds. researchgate.nettandfonline.com |

Conformational Dynamics and Ligand-Target Interactions

The binding of this compound to the DNA gyrase-DNA complex is not a static event but a dynamic process influenced by the conformational flexibility of both the ligand and the target. While specific molecular dynamics (MD) simulation studies on this compound are not extensively available, research on related fluoroquinolones provides significant insights into the conformational dynamics that likely govern its interactions. fortuneonline.orgnih.govfortunejournals.com

MD simulations are computational methods used to simulate the movement of atoms and molecules over time, offering a window into the dynamic nature of protein-ligand interactions. vietnamjournal.ru Studies on other quinolones, such as moxifloxacin, have shown that these molecules can comfortably bind to the complex of DNA and gyrase. fortuneonline.orgfortunejournals.com

The interaction is a multi-step process:

Initial Binding and Conformational Selection: It is proposed that the DNA gyrase, upon binding to DNA, induces a specific conformation in the DNA, creating a binding pocket for the quinolone. nih.gov The flexibility of the quinolone molecule allows it to adopt a conformation that fits optimally into this induced pocket.

Formation of the Ternary Complex: this compound, like other quinolones, is thought to stabilize the "cleavage complex," a transient state where the DNA is cut by the enzyme. The drug intercalates into the cleaved DNA and interacts with both the DNA and the enzyme, preventing the re-ligation of the DNA strands. nih.gov This stabilization is a dynamic process involving subtle conformational adjustments of the ligand and the surrounding amino acid residues and DNA bases.

Role of Molecular Flexibility: The inherent flexibility of the substituents, such as the N1-ethyl group and the C7-hydroxymethyl group, allows for optimal positioning within the binding site. The ability of the C7-hydroxymethyl group to rotate could be critical for forming favorable hydrogen bonds with the enzyme or surrounding water molecules, thereby enhancing the stability of the ternary complex.

Biological Activities of 7 Hydroxynalidixic Acid in in Vitro and Preclinical Models

Antimicrobial Spectrum and Potency

7-Hydroxynalidixic acid, as the principal active metabolite of nalidixic acid, exhibits notable bactericidal activity, primarily targeting Gram-negative bacteria. fda.govdrugbank.comsmolecule.com Its mechanism of action involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. fda.govontosight.ai

Antibacterial Activity Against Gram-Negative Organisms

The antimicrobial spectrum of this compound mirrors that of nalidixic acid, demonstrating marked efficacy against a range of Gram-negative pathogens. fda.govdrugbank.com This activity is significant as these organisms are common culprits in urinary tract infections. mdpi.com The bactericidal action of the compound is maintained across the entire urinary pH range. fda.govdrugbank.com

Table 1: Gram-Negative Bacteria Susceptible to this compound

| Bacterial Species | Reference |

| Enterobacter species | fda.govdrugbank.com |

| Escherichia coli | fda.govdrugbank.com |

| Klebsiella species | fda.govnih.gov |

| Morganella morganii | fda.govdrugbank.com |

| Proteus mirabilis | fda.govdrugbank.com |

| Proteus vulgaris | fda.govdrugbank.com |

| Providencia rettgeri | fda.govdrugbank.com |

| Shigella species | smolecule.com |

| Salmonella species | smolecule.com |

Note: Susceptibility is based on the activity of nalidixic acid and its active metabolite, this compound. Pseudomonas species are generally resistant. fda.govdrugbank.com

Efficacy Against Specific Bacterial Species (e.g., Escherichia coli, Enterobacter spp.)

This compound is particularly effective against Escherichia coli and Enterobacter species, two of the most frequent causes of urinary tract infections. fda.govnih.govcertest.es Studies have confirmed the susceptibility of the majority of clinical isolates of E. coli, Enterobacter species, Klebsiella species, and Proteus species to the action of nalidixic acid and its active metabolite. fda.govdrugbank.com

Comparative Potency Studies with Nalidixic Acid and Other Quinolones

This compound is considered to have antibacterial activity that is similar to its parent compound, nalidixic acid. fda.gov However, the metabolite plays a crucial role in the therapeutic efficacy, especially in the context of urinary tract infections. In the bloodstream, this compound accounts for approximately 30% of the biologically active drug. fda.govdrugbank.com This contribution is significantly higher in the urine, where it represents about 85% of the total antibacterial activity. fda.govdrugbank.comsmolecule.com

While directly comparative Minimum Inhibitory Concentration (MIC) data for this compound is limited in the provided research, studies on newer quinolone analogs highlight the evolution of this class of antibiotics. For instance, AM-715, a newer analog, has demonstrated greater antibacterial activity than nalidixic acid against various Gram-negative bacteria, including nalidixic acid-resistant strains. nih.govnih.gov This suggests that while this compound is a potent metabolite, further structural modifications to the quinolone core have led to compounds with enhanced potency and a broader spectrum of activity. mdpi.commsdvetmanual.com

Table 2: Relative Contribution of Nalidixic Acid and this compound to Antibacterial Activity

| Biological Fluid | Approximate Contribution of this compound to Active Drug | Reference |

| Blood | 30% | fda.govdrugbank.com |

| Urine | 85% | fda.govdrugbank.comsmolecule.com |

Studies on Antimicrobial Resistance

The emergence of bacterial resistance to quinolones, including nalidixic acid and by extension its active metabolite, is a significant clinical concern.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound is primarily chromosomal and not typically transferred via R factors. fda.govdrugbank.com The mechanisms of resistance are consistent with those observed for other quinolone antibiotics. ontosight.ainih.gov

The principal mechanisms include:

Target Enzyme Modification : The primary mode of resistance involves mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.gov These mutations alter the target enzymes, reducing the binding affinity of the quinolone and thereby diminishing its inhibitory effect. nih.gov

Reduced Drug Accumulation : Bacteria can also develop resistance by limiting the intracellular concentration of the antibiotic. This is achieved through two main strategies:

Decreased Permeability : Alterations in the bacterial outer membrane, such as modifications to porin proteins, can reduce the uptake of the drug into the cell. frontiersin.org

Increased Efflux : Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target. frontiersin.org

Table 3: Key Mechanisms of Bacterial Resistance to Quinolones

| Mechanism Category | Specific Mechanism | Description | Reference |

| Target Modification | Mutations in gyrA, gyrB, parC, parE | Alters the structure of DNA gyrase and topoisomerase IV, reducing drug binding. | nih.govnih.gov |

| Reduced Drug Accumulation | Decreased uptake (Porin modification) | Changes in outer membrane proteins limit drug entry into the bacterial cell. | frontiersin.org |

| Reduced Drug Accumulation | Increased efflux (Efflux pumps) | Actively transports the antibiotic out of the cell. | frontiersin.org |

Cross-Resistance Patterns with Other Fluoroquinolones

Cross-resistance between nalidixic acid and other quinolone derivatives has been observed. fda.gov Bacteria that develop resistance to nalidixic acid, and therefore to this compound, often exhibit reduced susceptibility to other first-generation quinolones like oxolinic acid and cinoxacin. fda.gov

This phenomenon occurs because these drugs share a similar mechanism of action, targeting the same bacterial enzymes. wikipedia.org Consequently, a mutation that confers resistance to one quinolone can often confer resistance to others within the same class. wikipedia.orguva.nl However, this cross-resistance is not always complete with newer generation fluoroquinolones. Some newer agents may retain activity against strains that have developed resistance to nalidixic acid, often due to structural modifications that enhance their potency or allow them to overcome specific resistance mechanisms. nih.gov For example, many nalidixic acid-resistant bacteria were found to be susceptible to the newer analog AM-715. nih.gov Nevertheless, high rates of resistance to multiple quinolones have been reported in clinical isolates of Enterobacteriaceae. researchgate.net

Role in Microbiological Media and Research Applications

The unique properties of this compound have led to its application in specialized areas of microbiology, particularly in the formulation of selective media and as a tool for studying fundamental bacterial processes.

Use in Selective Media for Bacterial Isolation

Selective media are crucial in clinical microbiology for isolating specific bacteria from mixed populations. nih.govamrita.edu These media incorporate inhibitory agents that suppress the growth of unwanted microorganisms while allowing the desired ones to flourish. nih.gov Nalidixic acid, the parent compound of this compound, is utilized in such media. For instance, Nalidixic Acid Tween (NAT) agar (B569324) is a selective medium used for the isolation of Gram-negative anaerobes. nih.gov Studies have shown that a combination of selective media, including those containing nalidixic acid, can maximize the recovery of anaerobic bacteria from clinical specimens. nih.gov The inhibitory action of nalidixic acid and its active metabolite against specific bacterial enzymes makes it a valuable component in these selective environments.

Application as a Tool for Investigating DNA Gyrase and Topoisomerase IV

This compound and its parent compound, nalidixic acid, are known inhibitors of bacterial DNA gyrase and topoisomerase IV. ontosight.aiontosight.ai These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. ontosight.ai The inhibitory action is achieved through the formation of a ternary drug-enzyme-DNA complex, which blocks the movement of replication forks. nih.gov This mechanism has been exploited by researchers to study the functions of these crucial enzymes. For example, studies have used nalidixic acid to preferentially target DNA gyrase in Staphylococcus aureus, helping to elucidate the differential roles of gyrase and topoisomerase IV in response to quinolone antibiotics. nih.gov The reversible binding of hydroxynalidixic acid to these enzymes allows for controlled experiments to investigate the intricacies of bacterial DNA metabolism. rwandafda.gov.rwdrugbank.comevitachem.com

Activity in In Vitro Cellular Models

The antibacterial effects of this compound have been characterized in various in vitro cellular models, providing insights into its impact on bacterial proliferation and its interaction with bacterial cells.

Effects on Bacterial Growth and Viability

Below is a table summarizing the in vitro antibacterial activity of AM-715, a nalidixic acid analog, against various clinical isolates. This data provides a comparative perspective on the potency of quinolone antibiotics.

| Bacterial Species | Minimal Inhibitory Concentration (MIC) of AM-715 (µg/mL) to inhibit 75% of isolates |

| Escherichia coli | 0.04 |

| Klebsiella pneumoniae | 0.1 |

| Serratia marcescens | 0.88 |

| Enterobacter spp. | 0.076 |

| Staphylococcus aureus | 1.10 |

| Pseudomonas aeruginosa | 0.38 |

| Nalidixic acid-resistant gram-negative bacteria | 0.62 |

This table is based on data for AM-715, a different but related quinolone antibiotic, to illustrate typical MIC values against common pathogens. nih.gov

Cellular Uptake and Accumulation Studies

The effectiveness of an antibiotic is not only dependent on its intrinsic activity but also on its ability to reach its intracellular target. Cellular uptake and accumulation are therefore critical parameters. While specific studies focusing solely on the cellular uptake of this compound are not extensively detailed in the provided results, the general principles of antibiotic uptake in bacteria are relevant. For many antibiotics targeting Gram-negative bacteria, overcoming the outer membrane is a significant challenge. researchgate.net Some strategies to enhance cellular uptake involve hijacking bacterial transport systems, such as iron transporters. researchgate.net The accumulation of an antibiotic within the bacterial cell is a balance between its influx and efflux. Efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the cell. d-nb.info Studies on related compounds have shown that inhibiting these efflux pumps can drastically increase the intracellular concentration of the antibiotic, thereby enhancing its efficacy. d-nb.info The cytoplasm is the primary cellular location where this compound exerts its activity. nih.gov

Analytical and Bioanalytical Methodologies for 7 Hydroxynalidixic Acid Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 7-hydroxynalidixic acid, frequently in combination with its parent compound, nalidixic acid, and other associated substances. High-performance liquid chromatography (HPLC) is the most commonly used method, but micellar electrokinetic capillary chromatography (MEKC) and gas chromatography (GC) are also employed for particular uses.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used and adaptable method for identifying this compound. researchgate.netnih.govnih.govnih.gov HPLC techniques provide outstanding separation power and sensitivity for measuring this metabolite in different biological materials, such as plasma, urine, and products from aquaculture. researchgate.netnih.govnih.govnih.govjfda-online.com

Multiple studies have described reliable HPLC methods combined with various detectors. For example, a reversed-phase HPLC (RP-HPLC) technique has been created to simultaneously measure nalidixic acid and this compound in human plasma and urine. researchgate.netnih.gov This technique often employs a C18 or RP-8 column and a mobile phase made of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov A UV detector is typically used for detection, usually set to a wavelength where both substances absorb a significant amount of light. nih.gov

Isocratic RP-HPLC is a common method for the simultaneous measurement of nalidixic acid and its metabolite in plasma. nih.gov One such technique used a Spherisorb C18 column with a mobile phase of 0.01 M phosphate (B84403) buffer (pH 3.0) and acetonitrile (70:30, v/v) at a flow rate of 1 ml/min, with UV detection at 254 nm. nih.gov This method enables the effective separation and measurement of both the original drug and its hydroxy metabolite.

Additionally, HPLC methods have been confirmed for the analysis of these substances in samples from aquaculture, for instance in fish muscle and plasma. These techniques are vital for checking drug residues and guaranteeing food safety. The adaptability of HPLC makes it suitable for a wide range of research and monitoring applications, from clinical pharmacokinetics to environmental science.

HPLC Method Parameters for this compound Quantification

| Parameter | Details | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netnih.gov |

| Stationary Phase | C18 or RP-8 column | nih.gov |

| Mobile Phase | Phosphate buffer and acetonitrile | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Application | Simultaneous determination of nalidixic acid and this compound in plasma and urine | researchgate.netnih.gov |

Micellar Electrokinetic Capillary Chromatography (MEKC) for Simultaneous Determination

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful method for the simultaneous measurement of nalidixic acid and this compound. nih.gov This technique provides benefits like high separation efficiency, quick analysis times, and minimal use of reagents and samples. nih.govwikipedia.orgnih.gov

In a standard MEKC analysis of these substances, a running buffer with a surfactant, like sodium dodecyl sulfate (B86663) (SDS), is used at a concentration above its critical micelle concentration. nih.govwikipedia.org The separation happens because the analytes partition differently between the aqueous buffer and the micelles. nih.govscitechnol.com A study demonstrated the successful simultaneous measurement of nalidixic acid and this compound in plasma using MEKC. nih.gov The ideal conditions involved a 50 mM borate (B1201080) buffer at pH 9 containing 25 mM SDS and 10% acetonitrile, with a voltage of 22 kV and detection at 254 nm. nih.gov This technique showed good linearity, precision, and accuracy, making it a solid option to HPLC for regular analysis. nih.gov

Gas Chromatography (GC) Applications in Degradation Studies

While not as frequently used for routine measurement in biological samples, Gas Chromatography (GC) is useful in studying the breakdown of nalidixic acid, where this compound is a major product. researchgate.netresearchgate.net For example, GC combined with mass spectrometry (GC-MS) can be used to identify and measure the breakdown products of nalidixic acid that form during processes like photocatalysis. researchgate.netresearchgate.net

In these studies, it is often necessary to derivatize the analytes to make them more volatile and stable for GC analysis. openaccessjournals.com The detailed data from GC-MS analysis helps to explain the breakdown pathways of nalidixic acid and to understand how its metabolites and other transformation products are formed under different environmental conditions. researchgate.netnih.gov

Spectroscopic and Spectrofluorimetric Methods

Spectroscopic and spectrofluorimetric techniques offer alternative and often complementary methods to chromatographic analysis for this compound. These techniques are usually based on the natural UV absorption or fluorescence of the molecule.

UV/Vis Spectroscopy for Detection

UV/Vis spectroscopy is a basic detection method frequently used with separation techniques like HPLC. biocompare.com this compound has distinct UV absorption peaks that can be used for its measurement. The UV spectrum of this compound, like its parent compound nalidixic acid, absorbs strongly in the UV range, which enables sensitive detection.

In HPLC methods, a UV/Vis detector is usually set to a particular wavelength, such as 254 nm, to track the release of this compound from the column. nih.gov The selection of the wavelength is important to achieve the highest sensitivity and reduce interference from other substances in the sample.

Spectrofluorimetric Analysis

Spectrofluorimetry provides a very sensitive and selective technique for measuring this compound. nih.govopenalex.orgnih.gov This method utilizes the natural fluorescence of the compound. A spectrofluorimetric technique has been created for the measurement of nalidixic acid and its main metabolite, this compound, in human urine. nih.gov

This technique involves separating the two substances using thin-layer chromatography (TLC) and then directly measuring their fluorescence on the TLC plate. nih.gov The fluorescence intensity is measured at an emission wavelength of 440 nm after excitation at 380 nm. jst.go.jp This method can measure nanogram quantities of the substances and is especially helpful for pharmacokinetic studies in humans. nih.govjst.go.jp

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 7-Carboxynalidixic acid |

| This compound |

| Acetonitrile |

| Cinoxacin |

| Methanol |

| Nalidixic acid |

| Oxolinic acid |

Electrochemical and Voltammetric Approaches

Electrochemical methods offer a sensitive and cost-effective alternative to traditional chromatographic techniques for the determination of this compound. These approaches are based on the molecule's electrochemical activity, allowing for direct measurement in various matrices.

Polarography and Square Wave Voltammetry

The electrochemical behavior of this compound, the primary metabolite of nalidixic acid, has been effectively studied using voltammetric techniques. Both the protonated and uncharged forms of this compound and its parent compound are reduced at the dropping mercury electrode in two one-electron waves, while their anionic forms show a single one-electron wave. researchgate.net This distinct electrochemical activity forms the basis for their quantitative analysis.

Differential pulse polarography has been successfully developed for the determination of this compound and nalidixic acid in urine at concentrations ranging from 10⁻⁵ to 10⁻⁶ M, requiring only a simple extraction step. researchgate.net More advanced techniques, such as square wave voltammetry (SWV), have demonstrated enhanced sensitivity and speed. youngin.compineresearch.com SWV, which involves superimposing a symmetrical square wave on a staircase voltage waveform, effectively discriminates against non-faradaic (capacitive) currents, thereby improving signal-to-noise ratios. youngin.commetrohm.come-bookshelf.de For the simultaneous determination of nalidixic acid and this compound, square wave voltammetric signals are recorded, typically using a hanging mercury drop electrode (HMDE). researchgate.net The analysis of the resulting voltammetric data, particularly in the potential range of -0.70 to -1.0V, allows for the quantification of both compounds. researchgate.net

Adsorptive Stripping Voltammetry

Adsorptive stripping voltammetry (AdSV) significantly enhances the sensitivity of electrochemical measurements by incorporating a preconcentration step. In this technique, the analyte is first adsorbed onto the surface of the working electrode before the voltammetric scan is performed.

A square wave adsorptive stripping voltammetry (SWAdSV) method has been developed for the simultaneous determination of nalidixic acid and its 7-hydroxy metabolite. researchgate.net This method relies on the adsorptive accumulation of the compounds on a hanging mercury drop electrode (HMDE) prior to the application of the square wave potential scan. researchgate.net A related technique, cathodic adsorptive stripping voltammetry (CASV), has been optimized for the analysis of the parent compound, nalidixic acid, and its principles are applicable to its metabolite. nih.gov The CASV method involves the controlled adsorptive accumulation of the analyte on the HMDE, followed by a cathodic scan. nih.gov Optimal conditions for nalidixic acid determination were found to be in a Britton-Robinson buffer at pH 5.0. nih.gov This preconcentration step allows for detection at nanomolar concentrations, with reported detection limits for nalidixic acid as low as 3.3x10⁻⁹ M. nih.gov

| Technique | Key Features | Application | Ref. |

| Differential Pulse Polarography | Based on two one-electron reduction waves. | Determination in urine (10⁻⁵–10⁻⁶ M). | researchgate.net |

| Square Wave Voltammetry (SWV) | High sensitivity due to capacitance current discrimination. | Simultaneous determination of NA and OH-NA. | researchgate.netyoungin.com |

| Adsorptive Stripping Voltammetry (AdSV) | Preconcentration of analyte on electrode surface. | High-sensitivity simultaneous determination. | researchgate.netnih.gov |

Advanced Sample Preparation Techniques

Effective sample preparation is paramount for accurate quantification, especially when dealing with complex biological matrices like urine or plasma. Advanced techniques aim to isolate and preconcentrate this compound, thereby removing interferences and improving detection limits.

Microextraction Techniques (e.g., Hollow Fiber Liquid Based Microextraction)

Microextraction techniques have gained prominence as green, cost-effective, and efficient alternatives to traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comnih.govfrontiersin.org Hollow fiber liquid-phase microextraction (HF-LPME) is a notable example, involving the transfer of analytes from a sample solution (donor phase) through a supported liquid membrane (SLM) into an acceptor phase contained within the lumen of a porous hollow fiber. mdpi.comchromatographyonline.com

This technique can be configured in two- or three-phase modes. chromatographyonline.commdpi.com For acidic compounds like this compound, a three-phase system is often employed. chromatographyonline.com The process involves:

Donor Phase: The aqueous sample (e.g., urine) is acidified to a pH below the analyte's pKa, ensuring it is in a neutral, uncharged form. nih.gov

Supported Liquid Membrane (SLM): A water-immiscible organic solvent, held within the pores of the polypropylene (B1209903) hollow fiber, separates the donor and acceptor phases. mdpi.com

Acceptor Phase: An aqueous solution with a pH much higher than the analyte's pKa is placed inside the hollow fiber. chromatographyonline.com

The neutral analyte partitions from the donor phase into the organic SLM, diffuses across it, and then gets ionized in the basic acceptor phase, effectively trapping it. chromatographyonline.com A study on the parent compound, nalidixic acid, utilized HF-LPME with Aliquat 336 as a carrier in the organic phase to facilitate extraction from urine samples. researchgate.net Optimization of parameters such as the organic solvent, carrier concentration, pH of donor and acceptor phases, and stirring rate is crucial for achieving high enrichment factors. nih.govresearchgate.net

| Parameter | Description | Example Condition (Nalidixic Acid) | Ref. |

| Extraction Mode | Three-phase HF-LPME | Donor (Basic Sample) -> SLM (Organic + Carrier) -> Acceptor (Acidic) | researchgate.net |

| Organic Solvent (SLM) | Water-immiscible solvent | 1-octanol | researchgate.net |

| Carrier | Facilitates transport across SLM | 10% Aliquat 336 | researchgate.net |

| Donor Phase pH | Adjusted to ionize the analyte | pH adjusted with NaOH | researchgate.net |

| Acceptor Phase | Adjusted to neutralize and trap the analyte | NaCl solution | researchgate.net |

| Stirring Rate | Affects extraction kinetics | 1000 rpm | researchgate.net |

Solid Phase Extraction (SPE) with Advanced Sorbents (e.g., Carbon Nanotubes)

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration. mdpi.com The use of advanced sorbents like carbon nanotubes (CNTs) has significantly enhanced the efficiency and selectivity of SPE. tubitak.gov.tr CNTs, which are rolled-up sheets of graphite, possess a large surface area, unique electronic properties, and the ability to form strong adsorptive interactions with organic molecules. uantwerpen.bemdpi.com

Multi-walled carbon nanotubes (MWCNTs) have been used as effective adsorbents for compounds structurally related to this compound. uantwerpen.be The strong adsorption is attributed to the enhanced active area and specific interactions between the analyte and the nanotube surface. uantwerpen.be Functionalization of CNTs, for instance with carboxylic or amine groups, can further tailor their surface chemistry to improve selectivity and adsorption capacity for specific analytes. uantwerpen.bemdpi.com An SPE procedure using CNTs typically involves:

Conditioning: The CNT-packed cartridge is conditioned with a solvent.

Loading: The sample, with pH adjusted to optimize analyte retention, is passed through the cartridge. For nalidixic acid, a pH of 5.0 was found to be optimal for adsorption on MWCNTs. uantwerpen.be

Washing: Interfering substances are washed away with a weak solvent.

Elution: The retained this compound is eluted with a small volume of a strong organic solvent.

The use of magnetic CNTs can simplify the extraction process by allowing for easy separation of the sorbent from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. tubitak.gov.tr

Application of Chemometrics and Artificial Neural Networks in Quantitative Analysis

The complexity of voltammetric signals, especially when analyzing mixtures like nalidixic acid and this compound, often results in overlapping peaks that are difficult to resolve with traditional methods. Chemometrics, particularly multivariate calibration methods and artificial neural networks (ANNs), provides powerful tools to deconvolve these complex signals and perform accurate simultaneous quantification. researchgate.netrsc.org

A notable study successfully applied ANNs to analyze the overlapping square wave voltammetric signals of nalidixic acid and this compound. researchgate.net ANNs are computational models inspired by the structure of the human brain that can learn complex, non-linear relationships within data. openbioinformaticsjournal.commdpi.com The process involved:

Data Acquisition: Square wave voltammograms of standard mixtures of the two compounds were recorded. researchgate.net

Data Preprocessing: A Principal Component Regression (PCR) model was built using the voltammetric data. The scores from this model were used as the input data (training set) for the neural network. researchgate.net

ANN Training: A feed-forward neural network with a back-propagation algorithm was trained using the PCR scores to recognize the patterns corresponding to each compound's concentration. researchgate.net

Quantification: The trained ANN was then used to predict the concentrations of both nalidixic acid and this compound in urine samples. researchgate.net

Computational and Theoretical Studies of 7 Hydroxynalidixic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding the three-dimensional interactions between 7-Hydroxynalidixic acid and its bacterial targets. These computational techniques have been instrumental in visualizing and predicting how the compound binds to and inhibits essential bacterial enzymes.

This compound, like its parent compound nalidixic acid, is known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govdrugbank.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov Molecular docking studies on quinolone antibiotics have elucidated a general binding mechanism. The quinolone molecule is predicted to bind to a pocket formed by the enzyme-DNA complex. nih.govresearchgate.net

Specifically, the binding is thought to occur within the breakage-reunion domain of the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively. nih.govnih.gov The core of the quinolone, including the naphthyridine ring of this compound, is believed to intercalate into the DNA at the site of cleavage. nih.gov This interaction stabilizes the enzyme-DNA "cleavable complex," preventing the re-ligation of the DNA strands and ultimately leading to double-strand breaks and cell death. nih.govsphinxsai.com The 7-hydroxy group of this compound may form additional hydrogen bonds within the binding pocket, potentially influencing its binding affinity and antibacterial spectrum compared to nalidixic acid.

Molecular docking simulations of various quinolone derivatives with DNA gyrase have consistently shown the importance of specific amino acid residues in the binding pocket. mdpi.commdpi.com While direct studies on this compound are limited, inferences can be drawn from its structural similarity to other quinolones.

Table 1: Predicted Key Interacting Residues in Bacterial DNA Gyrase for Quinolone Analogs

| Interacting Residue | Interaction Type | Reference |

|---|---|---|

| ASP81 | Hydrogen Bond | mdpi.com |

| GLY85 | Hydrogen Bond | mdpi.com |

| ASN54 | Hydrogen Bond | mdpi.com |

| SER128 | Hydrogen Bond | mdpi.com |

| ILE86 | π-Alkyl Contact | mdpi.com |

| ILE102 | π-Alkyl Contact | mdpi.com |

The interaction profile of quinolones with their target topoisomerases is characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions. The carboxylic acid group at position 3 and the ketone at position 4 of the quinolone scaffold are critical for activity, forming key hydrogen bonds with amino acid residues in the enzyme's binding site and with water molecules. sphinxsai.commdpi.com

Prediction of Binding Modes with Bacterial DNA Topoisomerases

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding the structural requirements for antimicrobial potency and for designing novel, more effective derivatives.

Several QSAR studies have been conducted on nalidixic acid and other quinolone derivatives to model their antimicrobial activity. nih.govrjpbcs.comresearchgate.netdissertation.com These studies typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical model that can predict the activity of new compounds.

For instance, a QSAR study on nalidixic acid-based 1,2,4-triazole (B32235) derivatives indicated that lipophilic and steric parameters are crucial for their antimicrobial activity. nih.gov Another study on fluoroquinolone derivatives highlighted the importance of quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in determining antibacterial potency. aip.org These models are often validated using internal and external validation techniques to ensure their predictive power. rjpbcs.comafricaresearchconnects.com

Table 2: Common Descriptors Used in QSAR Models for Quinolone Antimicrobial Activity

| Descriptor Type | Specific Descriptor Examples | Relevance to Activity | Reference(s) |

|---|---|---|---|

| Electronic | LUMO Energy, Atomic Charges | Relates to the ability to accept electrons and participate in charge-transfer interactions. | aip.org |

| Steric | Molar Refractivity, Molecular Volume | Describes the size and shape of the molecule, influencing how it fits into the binding site. | sphinxsai.comnih.gov |

| Hydrophobic | LogP, Polar Surface Area | Indicates the lipophilicity of the compound, which affects its ability to cross bacterial cell membranes. | nih.govjst.go.jp |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule's atoms. | researchgate.net |

A key application of QSAR models is the prediction of the antimicrobial potency of novel, yet-to-be-synthesized derivatives. africaresearchconnects.comnih.gov By analyzing the developed QSAR equations, medicinal chemists can identify which structural modifications are likely to enhance activity. For example, a 3D-QSAR model might indicate that a bulkier substituent at a particular position on the quinolone ring would be beneficial, while a more electronegative group at another position might be detrimental. sphinxsai.com

This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. wisdomlib.orgmdpi.com For this compound, QSAR models could be used to explore the effects of modifying the hydroxyl group or other positions on the naphthyridine ring to design derivatives with improved potency or a broader spectrum of activity.

Development of QSAR Models for Antimicrobial Activity

Electronic Structure Calculations

Electronic structure calculations, often employing methods like Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. rsdjournal.orgchemrevlett.comsemanticscholar.org These calculations can determine parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For this compound, such calculations can help to rationalize its reactivity and interactions at a subatomic level. The calculated electronic properties can be correlated with its biological activity and can also serve as descriptors in QSAR models. aip.orgnih.gov For example, the energy gap between the HOMO and LUMO can be related to the molecule's chemical reactivity and stability. DFT studies on related quinolones have been used to understand their interaction with target enzymes and to predict their spectroscopic properties. researchgate.netresearchgate.net

Table 3: Key Parameters from Electronic Structure Calculations and Their Significance

| Parameter | Description | Significance in Drug Action | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of the molecule to donate electrons in a reaction. | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of the molecule to accept electrons, crucial for interactions with biological targets. | aip.orgresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | An indicator of the molecule's chemical reactivity and kinetic stability. | researchgate.net |

| Electrostatic Potential | The charge distribution around the molecule | Helps to identify regions of the molecule that are likely to engage in electrostatic interactions with the target protein. | mdpi.com |

Density Functional Theory (DFT) Studies of this compound

While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively detailed in available literature, the methodology is widely applied to its parent compound, nalidixic acid, and related quinolone structures. scirp.orgresearchgate.net DFT calculations are used to understand the electronic properties and reactivity of these molecules. scirp.org For instance, studies on the parent nalidixic acid have utilized DFT to examine its interaction with other molecular structures, such as nanoclusters, to assess potential for adsorption and detection. chemrevlett.com

These computational analyses typically involve calculating Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.netchemrevlett.com For the parent nalidixic acid, FMO analysis has been used to predict changes in its electronic bandgap during molecular interactions, suggesting how its reactivity might be altered. chemrevlett.com Similar theoretical approaches for this compound would elucidate how the introduction of the hydroxyl group at the 7-position alters the electronic distribution, reactivity, and stability compared to the parent compound.

Conformational Analysis and Stability Predictions

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, which are determined by rotations around its single bonds. For this compound, key areas of conformational flexibility include the orientation of the carboxylic acid group and the hydroxymethyl group.

Computational methods, particularly DFT, are employed to calculate the thermodynamic parameters, such as free enthalpies and enthalpies of formation, for different possible tautomers and conformers. scirp.org By comparing the calculated energies of these various structures, the most stable, and therefore most likely, conformation can be predicted. scirp.org This analysis helps in understanding how the molecule will present itself for interaction with biological targets. Reactivity analyses derived from these stable conformations can reveal the preferred sites for electrophilic and nucleophilic attacks. scirp.org

Table 1: Computed Structural and Physicochemical Properties of this compound A selection of computationally derived properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₄ | PubChem nih.gov |

| Molecular Weight | 248.23 g/mol | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 90.7 Ų | PubChem nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction uses computational models to forecast the pharmacokinetic properties of a compound, allowing for early assessment in drug discovery processes. pensoft.netscbdd.com

Computational Assessment of Metabolic Fate

The metabolic fate of a compound can be predicted using various computational tools that identify likely sites of metabolism (SOMs). creative-biolabs.comnih.gov These methods are broadly categorized as ligand-based or structure-based approaches. creative-biolabs.comnih.gov Ligand-based models rely on the chemical structure of the compound to predict metabolic susceptibility, while structure-based methods consider the interaction between the compound and metabolic enzymes like Cytochrome P450 (CYP). creative-biolabs.comnih.gov

Software platforms such as SMARTCyp, Meteor, and SOMP are used to predict which parts of a molecule are most likely to undergo Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) metabolism. pensoft.netresearchgate.net

This compound is itself a primary and active metabolite of nalidixic acid, formed via hydroxylation. drugbank.comnih.govnih.gov Further computational assessment of its metabolic fate would focus on predicting subsequent biotransformations. Experimental studies have shown that this compound can be further oxidized to 7-carboxynalidixic acid and can also undergo glucuronidation. nih.govnih.gov In silico models would aim to confirm the susceptibility of the hydroxymethyl group to oxidation and predict the likelihood and site of conjugation reactions.

Table 2: Common In Silico Approaches for Metabolism Prediction A summary of primary computational strategies used to predict the metabolic pathways of chemical compounds.

| Approach Type | Principle | Examples of Use |

| Ligand-Based | Uses the 2D/3D structure, physicochemical properties, and known metabolic pathways of similar molecules to build predictive models. creative-biolabs.comnih.gov | Predicting sites of metabolism based on atom accessibility and reactivity; identifying potential metabolites. |

| Structure-Based | Simulates the docking of the compound into the active site of a specific metabolic enzyme (e.g., CYP3A4) to predict binding affinity and reaction likelihood. creative-biolabs.com | Determining which CYP isozymes are likely to metabolize the compound; rationalizing observed metabolites. |

Prediction of Protein Binding Characteristics

Computational methods are valuable for predicting the extent to which a drug binds to plasma proteins, a key factor influencing its distribution and availability. nih.gov One common approach involves developing quantitative structure-property relationship (QSPR) models that correlate physicochemical properties, such as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), with the percentage of protein binding. nih.govresearchgate.net

For acidic drugs, prediction models often use LogP as a key variable. nih.gov this compound has a computationally predicted XLogP3 value of 0.2, indicating lower lipophilicity than its parent compound, nalidixic acid. nih.gov This is consistent with experimental data, where the less lipophilic this compound exhibits lower plasma protein binding (around 63-65%) compared to the more lipophilic nalidixic acid (around 93%). drugbank.comnih.gov This relationship aligns with the general principle that higher lipophilicity often leads to increased plasma protein binding, a trend that in silico models are designed to capture. nih.gov

Table 3: Comparison of Physicochemical Properties and Experimental Protein Binding A comparative look at the parent drug and its metabolite, illustrating the correlation between lipophilicity (LogP) and plasma protein binding.

| Compound | Computed XLogP3 nih.gov | Experimental Plasma Protein Binding |

| Nalidixic Acid | 1.6 (from PubChem CID 4423) | ~93% drugbank.com |

| This compound | 0.2 | ~63-65% drugbank.comnih.gov |

Role of 7 Hydroxynalidixic Acid in Antimicrobial Drug Discovery and Development Research

7-Hydroxynalidixic Acid as a Lead Compound for Novel Quinolone Analogs

The journey of quinolone antibiotics began with the discovery of nalidixic acid as a byproduct in the synthesis of chloroquine. mdpi.comnih.govacs.org Subsequent generations of more potent and broad-spectrum fluoroquinolones arose from systematic chemical modifications of this foundational structure. nih.govoup.com this compound, being an active metabolite, is a logical and promising lead compound for the development of new quinolone analogs. Its inherent antibacterial activity confirms that the core pharmacophore is effective, while the C7-hydroxyl group provides a reactive handle for chemical derivatization.

Design and Synthesis of Modified Structures

The design of novel quinolone analogs from a this compound template would follow established principles of medicinal chemistry focused on modifying key positions of the quinolone ring to enhance efficacy, broaden the spectrum of activity, and improve pharmacokinetic properties. nih.govmdpi.com The primary sites for modification on the quinolone scaffold are the N-1, C-7, and C-8 positions. nih.govacs.org

Modification of the C-7 Position: The C-7 substituent is known to significantly influence the spectrum and potency of quinolones. The hydroxyl group of this compound can be esterified, etherified, or replaced with various cyclic amines (like piperazine (B1678402) or pyrrolidine), which are hallmarks of modern fluoroquinolones. acs.orgresearchgate.net For instance, research on other quinolones has shown that introducing different fatty acids or acetyl groups at this position can dramatically alter antibacterial potency. frontiersin.org A series of novel nalidixic acid-based conjugates have been synthesized by creating peptide linkages with l-amino acids, demonstrating the versatility of this position for modification. mdpi.com

Modification of the N-1 Position: The N-1 substituent affects antibacterial activity and can influence the compound's penetration into bacterial cells. While this compound has an ethyl group, this could be substituted with other groups like cyclopropyl (B3062369) or tert-butyl, which have been shown in other quinolones to enhance antimycobacterial activity. acs.org

Synthetic strategies to achieve these modifications are well-documented. For example, a common approach involves the reaction of the quinolone core with various amines or other nucleophiles at the C-7 position. chim.it New, efficient, multi-step synthesis protocols are continuously being developed to create libraries of quinolone derivatives for screening. mdpi.com

Exploration of Structure-Activity Relationships in New Derivatives

Understanding the structure-activity relationship (SAR) is critical for rationally designing more effective drugs. For quinolones, SAR studies have established several key principles that would guide the development of this compound derivatives:

The C-7 Substituent: This is a major determinant of antibacterial potency and spectrum. Studies on 7-substituted quinolones reveal that the introduction of bulky or basic groups, such as piperazinyl or morpholinyl rings, can significantly enhance activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a 7-(2-(aminomethyl)morpholino) derivative showed superior Gram-positive activity compared to ciprofloxacin (B1669076) and norfloxacin. nih.gov The nature of the substituent at C-7 also impacts the compound's interaction with the target enzymes, DNA gyrase and topoisomerase IV. researchgate.net

The N-1 Substituent: The bulk and electronics of the group at N-1 are crucial. SAR studies on quinolones against mycobacteria found that the order of activity for the N-1 substituent was tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl. acs.org This indicates that modifying the ethyl group of this compound could yield derivatives with altered and potentially enhanced activity profiles.

Strategies for Overcoming Bacterial Resistance

The clinical utility of older antibiotics, including nalidixic acid, has been compromised by the emergence of bacterial resistance. mdpi.com Key mechanisms include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that expel the drug from the bacterial cell. oup.com Drug development efforts are heavily focused on strategies to circumvent these resistance mechanisms.

Development of this compound Derivatives with Enhanced Resistance Profiles

A primary goal of synthesizing new analogs of any established antibiotic is to create molecules that are less susceptible to known resistance mechanisms. For this compound, this would involve:

Designing for Tighter Target Binding: Modifications to the core structure, particularly at the C-7 and N-1 positions, can create new interactions with the target enzymes, potentially overcoming the effects of resistance-conferring mutations. Some novel quinolones are designed to bind to different sites on the enzyme, bypassing classical resistance. nih.gov